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molecular formula C8H18N2 B1267675 1-Butylpiperazine CAS No. 5610-49-1

1-Butylpiperazine

Cat. No. B1267675
M. Wt: 142.24 g/mol
InChI Key: YKSVXVKIYYQWBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05945434

Procedure details

N-(3-Bromopropyl)phthalimide (15.1 g) was dissolved in acetonitrile (100 ml), and 1-n-butylpiperazine (5.33 g) obtained in Preparation Example 1 and 50% potassium fluoride-Celite (21.8 g) were added at room temperature. After stirring overnight, the reaction solution was filtered off with Celite, and the solvent was distilled off under reduced pressure. The residue obtained was purified by silica gel column chromatography (methylene chloride:methanol=95:5) to give the title compound (9.83 g) as a yellow oily substance. Yield=80%.
Quantity
15.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
BrC[CH2:3][CH2:4][N:5]1[C:9](=O)[C:8]2=CC=[CH:13][CH:14]=[C:7]2[C:6]1=O.C(#[N:18])C>>[CH2:6]([N:5]1[CH2:9][CH2:8][NH:18][CH2:3][CH2:4]1)[CH2:7][CH2:14][CH3:13]

Inputs

Step One
Name
Quantity
15.1 g
Type
reactant
Smiles
BrCCCN1C(C=2C(C1=O)=CC=CC2)=O
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCC)N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 5.33 g
YIELD: PERCENTYIELD 80%
Measurements
Type Value Analysis
AMOUNT: MASS 21.8 g
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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